6-methoxy-1H-indazole-5-carboxylic acid
Overview
Description
6-Methoxy-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a methoxy group at the 6th position and a carboxylic acid group at the 5th position on the indazole ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Indazole compounds have been known to interact with various kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from related indazole compounds that they may inhibit, regulate, or modulate their target kinases . This interaction could lead to changes in the cell cycle or cell volume regulation .
Biochemical Pathways
Based on the known targets of related indazole compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known targets of related indazole compounds, it can be inferred that the compound may influence cell cycle progression and cell volume regulation .
Action Environment
The compound is recommended to be stored in a dry room temperature environment, which suggests that moisture and temperature could potentially affect its stability .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-indazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is significant in the context of anti-inflammatory responses, as COX-2 is involved in the synthesis of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB, which plays a pivotal role in inflammatory responses . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2, inhibiting their activity and thus reducing the production of pro-inflammatory mediators . Additionally, this compound can activate or inhibit various signaling pathways by interacting with specific receptors or proteins, leading to changes in gene expression and cellular responses. The inhibition of COX-2 by this compound is particularly noteworthy, as it highlights the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed under certain conditions, which may influence its long-term efficacy. Studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific tissues, particularly those involved in inflammatory responses. The distribution of this compound is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for its role in modulating cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indazole-5-carboxylic acid typically involves the functionalization of the indazole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and pH to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Methoxy-1H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
6-Hydroxy-1H-indazole-5-carboxylic acid:
Uniqueness
6-Methoxy-1H-indazole-5-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methoxy-1H-indazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLCCONLYBFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-60-8 | |
Record name | 6-METHOXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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